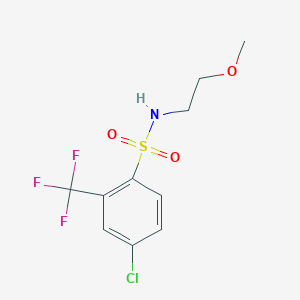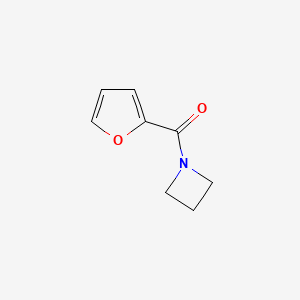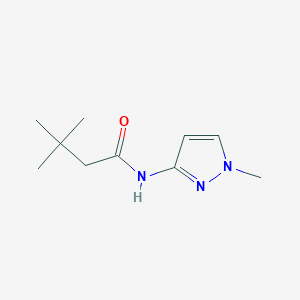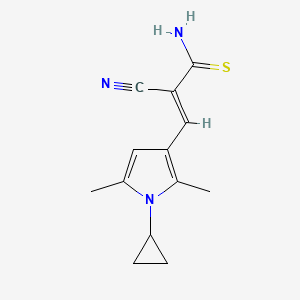
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用機序
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the activity of the CFTR protein by binding to the regulatory domain of the protein. This binding prevents the opening of the chloride channel, which is responsible for the transport of chloride ions across the cell membrane. This inhibition results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface. This increased stability and function of the CFTR protein results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to reduce inflammation in the lungs, which is a common complication of cystic fibrosis.
実験室実験の利点と制限
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor, and as such, it may have off-target effects on other proteins. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments may not accurately reflect the complex pathophysiology of cystic fibrosis in humans.
将来の方向性
There are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in clinical trials for the treatment of cystic fibrosis is an area of active investigation.
In conclusion, 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cystic fibrosis. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been well characterized. While there are some limitations to its use in lab experiments, there are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, including the development of more potent and selective inhibitors and the use of combination therapies.
合成法
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethylamine. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base or the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonamide with 2-methoxyethanol in the presence of a base.
科学的研究の応用
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface.
特性
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)9-3-2-7(11)6-8(9)10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRYNAEUCOJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)
